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Compound of Interest

Compound Name: Nomegestrol

Cat. No.: B1679828

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the combined oral contraceptive (COC)
containing nomegestrol acetate (NOMAC) and 173-estradiol (E2). This combination
represents a significant development in contraception, being one of the first monophasic pills to
use a natural estrogen, estradiol, instead of the more common ethinylestradiol (EE).[1][2][3]

Application Notes
Introduction and Formulation

The combination oral contraceptive consists of 2.5 mg of nomegestrol acetate and 1.5 mg of
17B-estradiol.[4][5] It is formulated as a monophasic 24/4 regimen, which includes 24 active
hormonal tablets followed by 4 placebo tablets. NOMAC is a highly selective progestin derived
from 19-norprogesterone, while E2 is structurally identical to the estrogen endogenously
produced by the ovaries. This formulation aims to provide high contraceptive efficacy while
offering a favorable safety and tolerability profile.

Mechanism of Action

The primary contraceptive effect of the NOMAC/E2 combination is the inhibition of ovulation,
which is achieved through the suppression of gonadotropins.
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 Nomegestrol Acetate (NOMAC): As a potent progestin, NOMAC is the main driver of the
contraceptive effect. It binds with high affinity to the progesterone receptor, suppressing the
mid-cycle surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the
pituitary gland. This action prevents follicular development and the release of an egg.

o Estradiol (E2): The estradiol component helps to ensure stability of the endometrium,
providing better cycle control. It also potentiates the gonadotropin-suppressing activity of
NOMAC, contributing to the overall contraceptive efficacy.

Secondary contraceptive mechanisms include thickening the cervical mucus, which hinders
sperm penetration, and thinning the uterine lining (endometrium), making it unreceptive to
implantation should fertilization occur.
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Diagram 1: Contraceptive signaling pathway of NOMAC/E2.
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NOMALC is rapidly absorbed after oral administration and has a long elimination half-life, which

contributes to its sustained contraceptive effect even with occasional missed pills. Estradiol

undergoes a significant first-pass metabolism.

Table 1: Pharmacokinetic Parameters of Nomegestrol Acetate (NOMAC) and Estradiol (E2)

Parameter

Nomegestrol Acetate
(NOMAC)

17B-Estradiol (E2)

Oral Bioavailability

~63%

~1% (Extensive first-pass
effect)

Time to Peak (Tmax)

~1.5 -2 hours

Variable

Peak Concentration (Cmax)

Single Dose: 7.2 + 2.0 ng/mL

Single Dose: 253 + 179 pg/mL

Steady State: 12.3 + 3.5 ng/mL

Steady State: 86.0 £ 51.3
pg/mL

Elimination Half-life (t¥%)

~46 hours

Rapid metabolism

Protein Binding

~97% to albumin; does not

~37% to SHBG; ~61% to

bind to SHBG albumin
] Hepatic Cytochrome P450 Extensive first-pass
Metabolism ]
(CYP) enzymes metabolism
Steady State Achieved After 5 days of daily dosing N/A

Data compiled from single and multiple dose studies in healthy women.

Clinical Efficacy

Two large-scale, Phase Ill, randomized controlled trials compared the contraceptive efficacy of

NOMAC/E2 (2.5 mg/1.5 mg) in a 24/4 regimen against a comparator,

drospirenone/ethinylestradiol (DRSP/EE; 3 mg/30 ug) in a 21/7 regimen. The primary efficacy

endpoint was the Pearl Index, which measures pregnancies per 100 woman-years of exposure.

Table 2: Contraceptive Efficacy of NOMAC/E2 vs. DRSP/EE in Phase llI Clinical Trials (Women

18-35 years)
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Pearl Index .
. Cumulative o
. (Pregnancies Statistical
Study Regimen Pregnancy o
per 100 Significance

Rate (1 year)
woman-years)

Mansour et al. Not Statistically
_ NOMAC/E2 S
(Europe/Asia/Au 0.38 0.33% Significant vs.
] (n=1,142)
stralia) Comparator
DRSP/EE
0.81 0.64%
(n=410)
Not Statistically
Westhoff et al. NOMAC/E2 o
) Not Reported 1.09% Significant vs.
(Americas) (n=1,666)
Comparator
DRSP/EE
Not Reported 1.75%
(n=554)

Both studies concluded that NOMAC/E?2 is at least as effective as the DRSP/EE comparator for
contraception. The pregnancy rates for NOMAC/E2 were numerically lower, though the
difference was not statistically significant.

Safety and Tolerability

The NOMAC/E2 combination is generally well-tolerated. Its safety profile is in line with what is
expected for a combined oral contraceptive. The most common treatment-related adverse
events reported in clinical trials were acne, irregular bleeding, and weight gain.

Table 3: Incidence of Common Treatment-Related Adverse Events (AEs) in a 1-Year Phase Il
Trial
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Adverse Event NOMACIE2 Group DRSPIEE Group
Acne (New or Worsened) 9.9% - 15.3% 4.0% - 7.1%
Irregular Withdrawal Bleeding 9.1% - 11.7% 0.4% - 0.5%
Weight Gain 7.9% - 9.5% 5.2% - 6.2%
Discontinuation due to AEs ~17.3% - 18.2% ~10.1% - 10.5%

Data compiled from two large Phase Il trials. Compared to the DRSP/EE group, women using
NOMAC/E2 reported a higher incidence of these specific adverse events.

Non-Contraceptive Benefits

» Bleeding Profile: Users of NOMAC/E2 tend to experience shorter and lighter scheduled
withdrawal bleeds compared to users of DRSP/EE. A significantly higher percentage of
women on NOMAC/E2 report an absence of withdrawal bleeding.

o Metabolic Profile: Studies suggest that NOMAC/E2 has minimal effects on hemostatic,
metabolic, and endocrine factors.

e Mood Symptoms: Preliminary studies indicate that NOMAC/E2 may be an effective and well-
tolerated option for managing mood symptoms in women with Premenstrual Dysphoric
Disorder (PMDD).

Experimental Protocols
Protocol: Phase lll Clinical Trial for Contraceptive
Efficacy and Safety

Objective: To assess the contraceptive efficacy, cycle control, and safety of NOMAC/E2 (2.5
mg/1.5 mg) compared to an active comparator (e.g., DRSP/EE 3 mg/30 ug) over 13 menstrual
cycles.

Methodology:

o Study Design: A multicenter, randomized, open-label, parallel-group comparative trial.
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o Participant Selection:

o Inclusion Criteria: Healthy, sexually active women aged 18-50 seeking contraception, with
a normal BMI and regular menstrual cycles.

o Exclusion Criteria: Contraindications to COC use (e.g., history of VTE, certain cancers,
uncontrolled hypertension), pregnancy, breastfeeding, use of interacting medications.

« Randomization: Eligible participants are randomized (e.g., in a 3:1 ratio) to receive either
NOMAC/E2 or the active comparator.

e Treatment Regimen:

o NOMAC/E2 Arm: One active tablet daily for 24 days, followed by one placebo tablet daily
for 4 days.

o Comparator Arm (DRSP/EE): One active tablet daily for 21 days, followed by a 7-day
hormone-free interval.

o Data Collection:

o Participants maintain a daily electronic diary to record pill intake, bleeding/spotting
patterns, and any adverse events.

o Clinic visits are scheduled at screening, baseline, and after cycles 3, 6, 9, and 13 for
clinical assessments and safety monitoring.

e Endpoints:
o Primary Efficacy Endpoint: Pearl Index in the 18-35 age group.

o Secondary Endpoints: Overall Pearl Index, cumulative pregnancy rates (Life Table
analysis), bleeding patterns, cycle control, incidence of adverse events, and reasons for
discontinuation.

 Statistical Analysis: Efficacy is analyzed using the Pearl Index and Kaplan-Meier life table
analysis. Safety and bleeding pattern data are summarized using descriptive statistics.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Phase Ill Clinical Trial Workflow

Participant Screening
(Inclusion/Exclusion Criteria)

Enrollment &
Informed Consent

¢

Arm A: Arm B:
OMACI/EZ2 (24/4 Regimen) Comparator (e.g., DRSP/EE 21/7)

7

13 Treatment Cycles
(1 Year)

Data Collection
(e-Diaries, Clinic Visits)

Data Analysis
(Efficacy & Safety Endpoints)

(Final Study ReporD

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

In Vitro Cell Proliferation Assay Workflow

Culture & Transfect
MCF-7 Cells with PGRMC1

Seed Cells in
Multi-Well Plates

Synchronize Cells in
Hormone-Free Medium

'

Treat with Hormone Combinations
(E2, NOMAC, E2+NOMAC, Controls)

Incubate for
5-7 Days

Perform Proliferation Assay
(e.g., MTT Assay)

Analyze Data &
Compare Proliferation Rates

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b1679828?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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